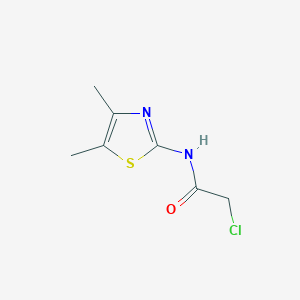

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIWUVZIBZLZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357069 | |

| Record name | 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50772-54-8 | |

| Record name | 2-Chloro-N-(4,5-dimethyl-2-thiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50772-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a valuable heterocyclic compound often utilized as a reactive intermediate in the development of novel pharmaceutical agents and functional materials. The narrative is structured to deliver not just a series of steps, but a causal understanding of the synthetic strategy, empowering researchers to execute, adapt, and troubleshoot the process with confidence.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule is most efficiently achieved through a two-stage process. This strategy hinges on the initial construction of a substituted aminothiazole core, followed by a selective N-acylation.

-

Stage 1: Hantzsch Thiazole Synthesis. The foundational 2-amino-4,5-dimethyl-1,3-thiazole precursor is assembled via the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (3-chloro-2-butanone) with a sulfur-containing nucleophile (thiourea).[1]

-

Stage 2: Nucleophilic Acyl Substitution. The synthesized aminothiazole is then acylated using chloroacetyl chloride. This step proceeds via a nucleophilic attack of the exocyclic amino group onto the highly electrophilic carbonyl carbon of the acyl chloride, forming the final amide bond.[2]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the key synthons and, consequently, the starting materials required for this strategy.

Stage 1 Protocol: Synthesis of 2-Amino-4,5-dimethyl-1,3-thiazole

This stage employs the Hantzsch thiazole synthesis, a robust and reliable method for forming the thiazole ring system.[1] The mechanism is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the carbon bearing the chlorine atom in 3-chloro-2-butanone. This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. This protocol is adapted from a trusted procedure for a similar compound, ensuring high reliability.[3]

Reagents and Materials (Stage 1)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Chloro-2-butanone | 106.55 | 10.65 g (10.1 mL) | 0.10 | Flammable liquid, lachrymator. Handle in a fume hood.[4] |

| Thiourea | 76.12 | 7.61 g | 0.10 | |

| Ethanol (95%) | 46.07 | 50 mL | - | Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | ~20 g | ~0.50 | For basification during work-up. |

| Diethyl Ether | 74.12 | ~150 mL | - | Extraction solvent. |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | Drying agent. |

Step-by-Step Experimental Procedure (Stage 1)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend thiourea (7.61 g, 0.10 mol) in 50 mL of 95% ethanol.

-

Addition of α-Haloketone: Begin stirring the suspension. Slowly add 3-chloro-2-butanone (10.65 g, 0.10 mol) to the flask dropwise over 15-20 minutes. An exothermic reaction will occur, and the thiourea will gradually dissolve.

-

Reflux: After the addition is complete, heat the resulting solution to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The solution will typically turn yellow to orange.

-

Cooling and Basification: After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL beaker and place it in an ice bath. While stirring vigorously, slowly and carefully add solid sodium hydroxide pellets (~20 g) in portions to make the solution strongly alkaline (pH > 12). This step neutralizes the hydrohalic acid formed and liberates the free amine. Caution: This process is highly exothermic; maintain cooling and add the base slowly.

-

Extraction: Transfer the cooled, biphasic mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 50 mL portions).

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator. The crude product will remain as an oily or semi-solid residue.

-

Purification: The crude 2-amino-4,5-dimethyl-1,3-thiazole can be purified by recrystallization from a suitable solvent like ethanol/water or by vacuum distillation to yield a crystalline solid.

Stage 2 Protocol: Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

This stage involves the acylation of the precursor's primary amino group. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, triethylamine, is crucial to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is generated during the reaction and driving the equilibrium towards the product.[5]

Reagents and Materials (Stage 2)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-4,5-dimethyl-1,3-thiazole | 128.20 | 6.41 g | 0.05 | From Stage 1. |

| Chloroacetyl Chloride | 112.94 | 5.93 g (4.2 mL) | 0.0525 | Highly corrosive, toxic, and water-reactive. Handle with extreme care in a fume hood.[6] |

| Triethylamine (Et₃N) | 101.19 | 5.57 g (7.7 mL) | 0.055 | Base/HCl scavenger. |

| Dioxane (anhydrous) | 88.11 | 100 mL | - | Solvent. Ensure it is dry. |

| Cold Water | 18.02 | ~200 mL | - | For precipitation. |

Step-by-Step Experimental Procedure (Stage 2)

-

Reaction Setup: In a 250 mL three-neck round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4,5-dimethyl-1,3-thiazole (6.41 g, 0.05 mol) and triethylamine (5.57 g, 0.055 mol) in 100 mL of anhydrous dioxane.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (5.93 g, 0.0525 mol) in 20 mL of anhydrous dioxane. Add this solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C. A precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Product Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of cold, stirred water. A solid precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining triethylamine hydrochloride and other water-soluble impurities.

-

Purification: The crude 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can be purified by recrystallization from ethanol to yield a pure, crystalline solid.[7]

Integrated Synthesis Workflow

The following diagram provides a visual representation of the complete experimental workflow, from starting materials to the final purified product.

Product Characterization

The identity and purity of the final product, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the two protons of the chloromethyl group (-CH₂Cl), singlets for the two methyl groups on the thiazole ring, and a broad singlet for the amide proton (-NH-).

-

¹³C NMR: Expected signals would include carbons of the methyl groups, the chloromethyl carbon, the aromatic carbons of the thiazole ring, and the carbonyl carbon of the amide.[8]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide (around 1670-1690 cm⁻¹), and C-Cl stretching vibrations.[9]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₇H₉ClN₂OS, M.W. = 204.68 g/mol ) should be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).

Critical Safety Protocols

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

-

General Precautions: All operations should be conducted inside a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, must be worn at all times.

-

Chloroacetyl Chloride: This substance is extremely corrosive, a lachrymator, and reacts violently with water to produce toxic HCl gas.[6]

-

Always handle in a fume hood.

-

Wear a face shield in addition to safety goggles.

-

Use dry glassware and anhydrous solvents.

-

Have a sodium bicarbonate solution ready to neutralize any spills.

-

-

3-Chloro-2-butanone: This is a flammable liquid and a lachrymator (tear-inducing).[10][11]

-

Keep away from ignition sources.

-

Ensure adequate ventilation and handle within a fume hood.

-

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.

References

-

IOSR Journal of Pharmacy and Biological Sciences. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available at: [Link]

-

Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of 2-chloro-N-(4-substituted-thiazol-2-yl)acetamides 4a-f. Available at: [Link]

-

Organic Syntheses. 2-amino-4-methylthiazole. Available at: [Link]

-

ResearchGate. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available at: [Link]

-

Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available at: [Link]

-

ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

-

PrepChem.com. EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

Royal Society of Chemistry. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available at: [Link]

-

ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

Royal Society of Chemistry. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available at: [Link]

-

National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

Figshare. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]

-

ResearchGate. N-(Thiazol-2-yl)acetamide. Available at: [Link]

-

Organic Syntheses. 2,4-Dimethylthiazole. Available at: [Link]

-

University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

ResearchGate. 2-Amino-5,5-dimethylthiazol-4(5H)-one. Available at: [Link]

-

ResearchGate. Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fishersci.com [fishersci.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nj.gov [nj.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. In the absence of extensive empirical data in publicly accessible databases, this document synthesizes predicted data from robust computational models with established experimental protocols for the synthesis and characterization of this molecule. The guide is structured to provide not only a summary of the compound's properties but also the scientific rationale behind the proposed methodologies for its analysis. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and related N-thiazolyl acetamide compounds.

Introduction and Molecular Overview

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide belongs to the class of N-substituted chloroacetamides, a scaffold of significant interest in medicinal chemistry due to its versatile reactivity and presence in a wide range of biologically active molecules. The incorporation of the 4,5-dimethylthiazole moiety is of particular note, as thiazole rings are known to be present in numerous pharmacologically active agents. The chloroacetamide group serves as a reactive handle, enabling further chemical modifications and potential covalent interactions with biological targets. A thorough understanding of the physicochemical properties of this compound is paramount for any future research and development, including formulation, pharmacokinetic studies, and toxicological assessments.

Molecular Structure:

Caption: Chemical structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, its key physicochemical properties have been predicted using reputable computational models. These predictions provide valuable initial estimates for experimental design and compound handling.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₇H₉ClN₂OS | - |

| Molecular Weight | 204.68 g/mol | - |

| pKa (most acidic) | 10.5 (amide N-H) | ChemAxon |

| pKa (most basic) | 2.1 (thiazole N) | ChemAxon |

| LogP | 1.8 | ChemAxon |

| Aqueous Solubility | 0.8 g/L at pH 7.4 | ChemAxon |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Expert Insights: The predicted LogP value of 1.8 suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and membrane permeability. The predicted aqueous solubility of 0.8 g/L indicates that while not highly soluble, it should be sufficiently soluble for many in vitro biological assays. The amide N-H is predicted to be the most acidic proton, which is typical for such functional groups. The thiazole nitrogen is predicted to be weakly basic.

Synthesis and Purification

The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can be achieved through a straightforward acylation reaction. The proposed synthetic route is based on well-established methods for the preparation of N-thiazolyl acetamides.

Reaction Scheme:

Caption: Proposed synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

Experimental Protocol:

Materials:

-

2-amino-4,5-dimethylthiazole hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Free Base: In a round-bottom flask, suspend 2-amino-4,5-dimethylthiazole hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) dropwise at 0 °C to neutralize the hydrochloride and generate the free amine in situ. Stir the mixture for 30 minutes at 0 °C.

-

Acylation: To the stirred suspension, add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise at 0 °C. The choice of a slight excess of the acylating agent ensures complete consumption of the starting amine.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 1:1).

-

Work-up: Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Causality Behind Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct of the acylation reaction without competing with the aminothiazole for the electrophilic chloroacetyl chloride.

-

Anhydrous conditions are necessary as chloroacetyl chloride is highly reactive towards water.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the acylation and minimize potential side reactions.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a combination of spectroscopic and chromatographic techniques should be employed.

Workflow for Analytical Characterization:

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the thiazole ring, the methylene protons of the chloroacetyl group, and the amide proton. The chemical shifts will be influenced by the electronic environment of the thiazole and acetamide moieties.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the thiazole ring, and the methyl and methylene carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and vibrations associated with the thiazole ring.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. While experimental data remains to be fully elucidated, the predictive models and established synthetic and analytical protocols outlined herein offer a robust starting point for researchers. The synthesis is anticipated to be straightforward, and the analytical techniques described will allow for unambiguous characterization of the final product. This information is critical for enabling further investigation into the potential biological activities and applications of this and related compounds in the field of drug discovery and development.

References

-

ChemAxon. (2024). Calculator Plugins. Retrieved from [Link]

- Pawar, R. P., et al. (2013). Synthesis and biological evaluation of some new 2-amino-4-(p-tolyl)-5-(substituted benzoyl) thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 193-198.

- Gomha, S. M., et al. (2015). Synthesis of new thiazole and 1,3,4-thiadiazole derivatives and their anticancer and antioxidant activities. Molecules, 20(5), 8526-8540.

An In-depth Technical Guide on the Proposed Mechanism of Action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of pharmacological research, the elucidation of a novel compound's mechanism of action is a cornerstone of its development. This guide addresses 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, a molecule for which the precise biological activity is not yet extensively documented. Instead of presenting a known pathway, this document serves as a strategic whitepaper, proposing a scientifically-grounded, hypothetical mechanism of action based on the well-established activities of its constituent chemical moieties: the chloroacetamide group and the substituted thiazole ring.

Our approach is to leverage existing knowledge of related compounds to build a testable hypothesis. This guide will not only propose what this compound might do but, more critically, will provide a comprehensive roadmap for how to investigate and validate its mechanism of action. This is a guide for discovery.

Deconstructing the Molecule: Clues from its Chemical Architecture

The structure of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide offers immediate insights into its potential biological activities. The molecule can be dissected into two key functional components:

-

The Chloroacetamide Moiety (-C(O)CH₂Cl): This is a reactive group known for its ability to act as an alkylating agent. Chloroacetamides are a well-known class of herbicides that function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][2] Their biological activity is often attributed to their capacity to alkylate important biological nucleophiles.[2] This suggests that our target compound may covalently modify proteins or other macromolecules.

-

The 4,5-dimethyl-1,3-thiazol-2-yl Moiety: The thiazole ring is a common scaffold in a vast array of biologically active compounds, including antimicrobials, anticancer agents, and enzyme inhibitors.[3][4] Thiazole derivatives have been shown to inhibit a range of enzymes, including protein kinases, carbonic anhydrases, and cholinesterases.[4][5][6][7] The dimethyl substitution on the thiazole ring will influence its steric and electronic properties, potentially fine-tuning its interaction with biological targets.

A Proposed Mechanism of Action: Covalent Inhibition of a Key Cellular Enzyme

Based on the dual nature of the molecule, we propose a primary mechanism of action centered on the covalent inhibition of a susceptible cellular enzyme .

The thiazole moiety is hypothesized to act as a recognition element, guiding the molecule to the active site or a nearby allosteric site of a target protein. The specificity of this interaction would be determined by the shape, size, and chemical environment of the binding pocket. Once localized, the electrophilic chloroacetamide group would be positioned to react with a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) within or near the binding site, forming a stable covalent bond. This irreversible binding would lead to the inactivation of the enzyme and the subsequent disruption of its associated cellular pathway.

The following diagram illustrates this proposed mechanism:

Caption: Proposed two-step mechanism of covalent enzyme inhibition.

A Strategic Framework for Mechanistic Validation

To rigorously test this hypothesis, a multi-pronged experimental approach is necessary. The following workflow outlines a logical progression from broad activity screening to specific target identification and validation.

Caption: Experimental workflow for mechanism of action elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the biological context in which the compound is active.

Experimental Protocol: Antiproliferative Assay (SRB Assay)

-

Cell Plating: Plate various cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and stain with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

The results of these assays will guide the selection of appropriate biological systems for target identification.

Phase 2: Target Identification

Assuming the compound shows significant activity in Phase 1, the next crucial step is to identify its direct molecular target(s).

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This technique is ideal for identifying covalent inhibitors.

-

Proteome Preparation: Prepare a proteome lysate from the responsive cell line identified in Phase 1.

-

Competitive Inhibition: Incubate aliquots of the proteome with increasing concentrations of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining accessible cysteine residues in the proteome.

-

Click Chemistry: Use a fluorescent azide via click chemistry to tag the alkyne-labeled proteins.

-

Gel Electrophoresis and Imaging: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.

-

Analysis: Proteins that are targets of the compound will show a dose-dependent decrease in fluorescence, as the compound's binding prevents labeling by the probe. These protein bands can be excised and identified by mass spectrometry.

Phase 3: Target Validation

Once potential targets are identified, they must be validated.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Recombinant Protein Expression: Express and purify the candidate target protein identified by mass spectrometry.

-

Enzyme Activity Assay: Establish a functional assay for the recombinant enzyme (e.g., a kinase assay measuring ATP consumption or substrate phosphorylation).

-

Inhibition Studies: Perform the enzyme activity assay in the presence of varying concentrations of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

-

Data Analysis: Determine the IC50 value. To confirm covalent binding, perform a "jump-dilution" experiment where the enzyme and inhibitor are pre-incubated, then diluted significantly before adding the substrate. A covalent inhibitor's effect will be largely retained, while a reversible inhibitor's effect will diminish.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can confirm target engagement in a cellular context.

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the cell lysate to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blot.

-

Analysis: Binding of the compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

The synthesis of this compound is a prerequisite for its biological evaluation. A general and reliable method involves the acylation of 2-amino-4,5-dimethylthiazole with chloroacetyl chloride.

Protocol for Synthesis

-

Reactant Preparation: Dissolve 2-amino-4,5-dimethylthiazole (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dioxane or dichloromethane).

-

Acylation: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 15 minutes, then heat to 70-80°C for 30 minutes.[8]

-

Work-up: After cooling, pour the reaction mixture into cold water.

-

Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield the pure product.

Concluding Remarks and Future Directions

The molecule 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide stands as a promising candidate for biological investigation due to its hybrid structure, which combines a target-recognition moiety with a reactive alkylating group. The proposed mechanism of covalent enzyme inhibition provides a solid foundation for a structured research program. The experimental protocols detailed in this guide offer a clear and validated path forward for elucidating its precise mechanism of action, identifying its cellular targets, and ultimately understanding its therapeutic or biological potential. The successful execution of this research plan will not only characterize this specific molecule but also contribute to the broader understanding of how to design and validate novel covalent therapeutics.

References

-

Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]

-

Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1, x160879. [Link]

-

IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and -. [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. [Link]

-

Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(9), 921-925. [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. [Link]

-

Yilmaz, M., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 27(21), 7545. [Link]

-

MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

-

ACS Omega. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

-

ResearchGate. (n.d.). Chloroacetamide Herbicides | Request PDF. [Link]

-

Singh, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 57. [Link]

-

PrepChem.com. (n.d.). EXAMPLE 5--Preparation of 2-chloro-N-(2-methylthiazol-4-yl)methyl-N-(2,6-dimethylphenyl)acetamide. [Link]

-

ResearchGate. (n.d.). Thiazoles that have recently been designed and produced as possible anticancer agents. [Link]

-

MDPI. (n.d.). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [Link]

-

EXCLI Journal. (2021). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

ResearchGate. (n.d.). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]

-

sioc-journal.cn. (n.d.). One-Pot Synthesis and Biological Activity of 2-Acetamide-thiazole Derivatives under Microwave Irradiation. [Link]

-

ProQuest. (n.d.). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. [Link]

-

PubMed. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. [Link]

-

PubMed. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. [Link]

-

N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

An In-Depth Technical Guide on the Biological Activity of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Foreword: Navigating the Landscape of Thiazole-Containing Bioactive Compounds

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities.[1] Its presence in clinically approved drugs underscores its significance as a privileged scaffold in drug discovery. When coupled with a chloroacetamide moiety, the resulting N-thiazolyl chloroacetamides represent a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases.

This technical guide focuses on a specific, yet under-investigated molecule within this class: 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide . While direct, peer-reviewed studies on this particular compound are not extensively available in the current literature, a wealth of information on closely related analogues allows for a scientifically grounded exploration of its probable biological activities and mechanisms of action. This guide will, therefore, synthesize the available data on analogous N-thiazolyl chloroacetamides to provide a comprehensive and insightful resource for researchers, scientists, and drug development professionals. By examining the synthesis, anticancer, and antimicrobial properties of its structural relatives, we can construct a predictive framework for the biological potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide and lay the groundwork for future empirical investigation.

Our approach is rooted in scientific integrity, drawing logical inferences from established data while transparently acknowledging the analog-based nature of this guide. The experimental protocols and mechanistic pathways described herein are based on established methodologies from the cited literature, providing a robust starting point for the direct evaluation of the title compound.

I. Synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-chloroacetamide: A Generalized Approach

The synthesis of N-thiazolyl chloroacetamides is typically achieved through a straightforward acylation reaction. The general principle involves the reaction of an aminothiazole derivative with chloroacetyl chloride. This reaction is often carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure for the synthesis of chloroacetamides involves the dropwise addition of a solution of chloroacetyl chloride in a solvent like dioxane to a mixture of the appropriate amine and a base such as triethylamine in the same solvent.[2] The reaction mixture is typically stirred and may be heated to ensure completion.[2]

Below is a detailed, generalized protocol for the synthesis of the title compound, based on established methods for analogous structures.

Experimental Protocol: Synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Materials:

-

2-amino-4,5-dimethyl-1,3-thiazole

-

Chloroacetyl chloride

-

Triethylamine

-

Anhydrous dioxane

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4,5-dimethyl-1,3-thiazole (1 equivalent) and triethylamine (1 equivalent) in anhydrous dioxane.

-

Cool the mixture in an ice bath.

-

To this cooled solution, add a solution of chloroacetyl chloride (1 equivalent) in anhydrous dioxane dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 15 minutes.

-

Following the initial stirring, heat the mixture to 70-80°C for approximately 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the purified 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

Causality of Experimental Choices:

-

Anhydrous Dioxane: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

Triethylamine: This tertiary amine acts as a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.

-

Ice Bath: The initial cooling of the reaction mixture is a precautionary measure to control the exothermic reaction between the amine and the acid chloride.

-

Heating: Gentle heating is applied to ensure the reaction goes to completion.

-

Recrystallization: This final purification step is essential to remove any unreacted starting materials and byproducts, yielding a product of high purity suitable for biological testing.

Caption: Synthetic workflow for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

II. Anticancer Activity: A Focus on Cytotoxicity and Mechanism

Derivatives of 2-chloroacetamide bearing a thiazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[3] While specific data for the 4,5-dimethyl substituted title compound is not available, studies on analogous compounds provide strong evidence for its potential as an anticancer agent.

One study investigated a series of 2-chloroacetamides with different thiazole substitutions and found significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[3] Another study reported that N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibited antiproliferative activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).[4]

Quantitative Data from Analogous Compounds

| Compound Structure | Cell Line | Activity (IC50) | Reference |

| 2-chloro-N-(thiazol-2-yl)acetamide | Jurkat | Data not quantified, but showed significant activity | [3] |

| 2-chloro-N-(thiazol-2-yl)acetamide | MDA-MB-231 | Data not quantified, but showed significant activity | [3] |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 | Active, specific IC50 values varied with substitution | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF7, Jurkat, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

After 24 hours, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Proposed Mechanism of Action: Inhibition of Glutathione S-Transferase (GST)

A plausible mechanism of action for the anticancer activity of 2-chloro-N-thiazolyl-acetamides is the inhibition of glutathione S-transferase (GST).[3] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, including many chemotherapeutic agents. Overexpression of GST is often associated with drug resistance in cancer cells.

The chloroacetamide moiety is an electrophilic group that can react with the nucleophilic thiol group of glutathione. This reaction can be catalyzed by GST. The resulting glutathione conjugate may then act as an inhibitor of GST, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.

Caption: Proposed mechanism of anticancer activity via GST inhibition.

III. Antimicrobial and Antifungal Potential

The thiazole ring is a common feature in many antimicrobial agents.[1][5] Coupled with the reactive chloroacetamide group, N-thiazolyl chloroacetamides have been investigated for their potential as antimicrobial and antifungal agents.

Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[4] Another study highlighted the antibacterial potential of acetamide derivatives of 2-mercaptobenzothiazole.[6] The thiazole nucleus is thought to exert its antimicrobial effect by interfering with the biosynthesis of bacterial lipids.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in DMSO

-

Sterile 96-well microplates

-

Positive control (a known antimicrobial agent)

-

Negative control (medium only)

-

Growth indicator (e.g., resazurin)

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth medium.

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.

-

Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a positive control (microorganism with a standard antimicrobial agent), a negative control (broth only), and a growth control (microorganism with broth and DMSO).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The addition of a growth indicator like resazurin can aid in the visualization of microbial growth.

IV. Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is not available, observations from related series of compounds can offer valuable insights.

-

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly influence biological activity. The presence of the two methyl groups at the 4 and 5 positions of the title compound may affect its lipophilicity and steric interactions with its biological target compared to unsubstituted or differently substituted analogues.

-

The Chloroacetamide Moiety: The chloroacetamide group is a key pharmacophore, acting as an electrophile that can form covalent bonds with nucleophilic residues in target proteins. This covalent interaction can lead to irreversible inhibition and enhanced potency.

-

Aromatic Substituents: In analogues containing an additional aromatic ring, the nature and position of substituents on this ring have been shown to modulate both antimicrobial and anticancer activities.[4]

V. Conclusion and Future Directions

Based on a comprehensive review of the literature on closely related analogues, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide emerges as a compound of significant interest with a high probability of exhibiting both anticancer and antimicrobial properties. The presence of the N-thiazolyl chloroacetamide scaffold suggests a potential mechanism of action involving the alkylation of biological nucleophiles, such as in the active site of enzymes like glutathione S-transferase.

The true biological activity and therapeutic potential of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can only be definitively determined through direct empirical investigation. This technical guide provides a solid foundation for such studies, offering detailed, validated protocols for its synthesis and biological evaluation.

Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

-

In Vitro Screening: A comprehensive in vitro evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial spectrum against a range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: Elucidation of its precise molecular mechanism(s) of action, including the validation of GST inhibition as a target for its anticancer effects.

-

In Vivo Efficacy and Toxicity: Should in vitro studies yield promising results, subsequent in vivo studies in appropriate animal models will be necessary to assess its therapeutic efficacy and toxicological profile.

The exploration of this and other N-thiazolyl chloroacetamide derivatives holds considerable promise for the development of novel therapeutic agents to address the ongoing challenges of cancer and infectious diseases.

VI. References

-

ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1(53)). Retrieved from [Link]

-

Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 10-16.

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2021). Molecules, 26(24), 7585.

-

IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Retrieved from [Link]

-

Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 55.

-

Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (2018). Bioorganic & Medicinal Chemistry, 26(10), 2874-2883.

-

Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10281-10291.

-

Kumar, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13, 55.

-

Chawla, P., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Medicinal Chemistry Research, 21(9), 2450-2459.

-

Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1636-1640.

-

Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10281-10291.

-

da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 218-226.

-

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2018). Journal of Medicinal Chemistry, 61(17), 7899-7916.

-

Zafar, H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

-

El-Sayed, M. A. A., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1549-1562.

-

Al-Ostoot, F. H., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 23(1), 81-89.

-

Mohammadi-Far, S., et al. (2016). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 15(4), 779-786.

Sources

- 1. excli.de [excli.de]

- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 3. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Introduction: Deconstructing a Molecule of Therapeutic Potential

The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide represents a compelling starting point for targeted drug discovery. While this specific molecule is not extensively documented in publicly available literature, a rational assessment of its therapeutic potential can be derived from a first-principles analysis of its constituent chemical moieties: the chloroacetamide "warhead" and the 2-aminothiazole scaffold. This guide will dissect the chemical functionalities of this compound to postulate its most probable therapeutic targets and provide a comprehensive roadmap for their experimental validation.

The core hypothesis of this guide is that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide functions as a covalent inhibitor , where the thiazole moiety serves as a recognition element that directs the reactive chloroacetamide group to the active site of specific protein targets. This mode of action can lead to high potency and prolonged duration of effect.

Chapter 1: The Chloroacetamide Warhead: An Engine for Covalent Inhibition

The chloroacetamide group is a well-established electrophilic warhead in medicinal chemistry, designed to form a stable, irreversible covalent bond with nucleophilic amino acid residues on its protein target.[1]

1.1. Mechanism of Covalent Modification

The key to the chloroacetamide's function lies in the carbon atom alpha to the carbonyl group, which is rendered electrophilic by the adjacent electron-withdrawing chlorine and carbonyl groups. This electrophilic center is susceptible to nucleophilic attack by the side chains of certain amino acids. The most common target is the thiol group of cysteine , which is a relatively strong nucleophile at physiological pH. The reaction proceeds via a standard SN2 mechanism, resulting in the displacement of the chloride ion and the formation of a stable thioether linkage between the inhibitor and the protein.

1.2. Precedent in Drug Discovery

The chloroacetamide warhead has been successfully employed in the development of potent and selective inhibitors for a range of therapeutic targets. Notable examples include inhibitors of kinases and proteases, where covalent modification of a non-catalytic cysteine in or near the active site leads to irreversible inhibition.[1][2] For instance, potent and selective covalent inhibitors of MAP2K7 have been developed using a chloroacetamide warhead to target a cysteine residue in the kinase active site.[1] Furthermore, chloroacetamide-based compounds have been identified as inhibitors of the SARS-CoV-2 3C-like protease, a cysteine protease crucial for viral replication.[3]

Chapter 2: The 2-Aminothiazole Scaffold: A Privileged Pharmacophore

The 2-aminothiazole ring is a heterocyclic motif frequently found in a vast array of biologically active compounds and FDA-approved drugs.[4][5][6] Its prevalence stems from its favorable physicochemical properties and its ability to engage in a variety of interactions with protein targets, including hydrogen bonding and aromatic interactions.[7]

2.1. A Foundation for Diverse Biological Activities

Derivatives of the 2-aminothiazole scaffold have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: The thiazole ring is a core component of several successful anticancer drugs, such as the kinase inhibitor Dasatinib .[8][9] Thiazole-containing compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and interfere with key signaling pathways.[7][10][11]

-

Anti-inflammatory Effects: Thiazole derivatives have been reported to possess potent anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12]

-

Antimicrobial Properties: The thiazole moiety is present in numerous antibacterial and antifungal agents.[13][14][15][16][17] These compounds can target essential microbial enzymes or disrupt cell wall integrity.

The diverse bioactivity of the 2-aminothiazole scaffold suggests that by attaching the chloroacetamide warhead, we can potentially create a molecule that selectively targets proteins within these disease-relevant pathways.

Chapter 3: Postulated Therapeutic Targets and Mechanisms of Action

Based on the analysis of its functional groups, we can propose several classes of high-potential therapeutic targets for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide. The primary targets are likely to be enzymes that possess a reactive cysteine residue in a location that can be accessed by the inhibitor.

Primary Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play central roles in cellular signaling and are frequently dysregulated in cancer and inflammatory diseases. Many kinases have a conserved cysteine residue in or near their ATP-binding pocket, making them ideal targets for covalent inhibitors.[18][19]

Hypothesized Target: Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies. The FDA-approved drug Ibrutinib is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of BTK.[19]

Proposed Mechanism of Action:

We hypothesize that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can act as a covalent inhibitor of BTK. The 2-aminothiazole core would serve to anchor the molecule within the ATP-binding pocket of BTK through hydrogen bonding and hydrophobic interactions. This positioning would orient the chloroacetamide warhead in close proximity to the nucleophilic thiol group of Cys481, facilitating a covalent reaction and leading to irreversible inhibition of BTK's kinase activity.

Figure 1: Proposed mechanism of covalent inhibition of BTK.

Secondary Target Class: Cysteine Proteases

Cysteine proteases are involved in a wide range of physiological and pathophysiological processes, including protein degradation, apoptosis, and host invasion by pathogens.[20][21][22][23] Their active site contains a catalytic cysteine residue that is a prime target for covalent inhibitors.

Hypothesized Target: Cathepsins

Cathepsins are a family of cysteine proteases that are often overexpressed in tumors and are involved in cancer progression, invasion, and metastasis.[22] They are also key enzymes in the life cycle of various parasites.[24]

Proposed Mechanism of Action:

Similar to the proposed mechanism for BTK, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide could target the catalytic cysteine residue in the active site of a cathepsin. The thiazole moiety would guide the inhibitor to the active site, and the chloroacetamide group would then react with the cysteine to form a covalent bond, thereby inactivating the enzyme.

Tertiary Target Class: Microbial Enzymes

Given the known antimicrobial activity of thiazole derivatives, it is plausible that 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide could target essential enzymes in bacteria or fungi.[16]

Hypothesized Target: MurA

MurA is a bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. It has an active site cysteine that can be targeted by covalent inhibitors.[25]

Proposed Mechanism of Action:

The compound could act as an antibiotic by covalently modifying the active site cysteine of MurA, thereby inhibiting peptidoglycan synthesis and leading to bacterial cell death.

Chapter 4: Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the proposed therapeutic targets and elucidate the mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide.

Sources

- 1. Chloroacetamides - Enamine [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole Ring-A Biologically Active Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole Ring—A Biologically Active Scaffold [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jchemrev.com [jchemrev.com]

- 15. mdpi.com [mdpi.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The diverse roles of cysteine proteases in parasites and their suitability as drug targets | PLOS Neglected Tropical Diseases [journals.plos.org]

- 22. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 23. researchgate.net [researchgate.net]

- 24. Cysteine proteases as targets for metal-based drugs - Metallomics (RSC Publishing) DOI:10.1039/B924677K [pubs.rsc.org]

- 25. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

An In-Depth Technical Guide for the In Vitro Evaluation of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Introduction: Deconstructing a Molecule of Interest

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide presents a compelling case for investigation. Its structure is a composite of two key moieties, each with a well-documented history of biological activity: the thiazole ring and the chloroacetamide group.

-

The Thiazole Core: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of this heterocycle are known to exhibit a vast array of pharmacological properties, including anticancer, antifungal, antibacterial, and anti-inflammatory activities.[2][3] Mechanistically, thiazole-containing compounds have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit critical signaling pathways such as PI3K/Akt/mTOR.[4]

-

The Chloroacetamide Warhead: The 2-chloroacetamide group is a reactive electrophile. In drug design, such groups are often employed as "warheads" for covalent inhibitors.[5] This functional group can form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of a target protein.[5] This mode of action leads to irreversible inhibition, which can offer advantages in potency and duration of effect. Chloroacetamide derivatives themselves have been investigated for a range of activities, including antimicrobial and antifungal applications.[6][7][8]

The combination of a biologically active thiazole core with a reactive covalent warhead in 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide provides a strong rationale for its evaluation as a potential therapeutic agent, particularly in oncology or infectious diseases. This guide outlines a strategic, multi-tiered approach for the comprehensive in vitro characterization of this molecule.

Part 1: A Strategic Workflow for In Vitro Characterization

A logical, phased approach is essential to efficiently evaluate a novel compound. We propose a workflow that progresses from broad cytotoxicity screening to more focused mechanism of action (MoA) studies. This strategy ensures that resources are directed toward understanding the specific biological effects of the compound.

Caption: Proposed workflow for the in vitro evaluation of the target compound.

Part 2: Primary Screening - Assessing General Cytotoxicity

The initial step is to determine if the compound exhibits cytotoxic activity against relevant cell lines and to quantify its potency. A standard panel for an initial anticancer screen might include representative cell lines from different cancer types (e.g., breast, lung, colon) and a non-cancerous cell line to assess selectivity.

Core Protocol: MTT Cell Viability Assay

This colorimetric assay is a robust, high-throughput method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[9] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form a purple formazan product.[9][10]

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Expert Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This must be optimized for each cell line.

-

-

Compound Treatment: Prepare a 2X stock of the test compound in complete medium. Perform a serial dilution series (e.g., 100 µM to 0.01 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Expert Insight: A 72-hour incubation period is often sufficient to observe effects on cell proliferation. Shorter or longer times may be necessary depending on the cell line's doubling time and the compound's suspected mechanism.

-

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are normalized to the vehicle control (representing 100% viability). A dose-response curve is then plotted to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Hypothetical Cytotoxicity Data for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | 2.57 | 11.5 |

| A549 | Lung Carcinoma | 7.81 | 3.8 |

| HCT116 | Colon Carcinoma | 5.15 | 5.7 |

| HEK293 | Normal Embryonic Kidney | 29.6 | - |

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

An IC₅₀ value below 10 µM is generally considered a promising result for a screening hit. The selectivity index provides an early indication of the compound's therapeutic window.

Part 3: Mechanism of Action - Uncovering the "How"

Once cytotoxic activity is confirmed, the next crucial step is to determine the mechanism by which the compound induces cell death. Given the known activities of thiazole derivatives to induce apoptosis, a primary focus should be on differentiating between apoptotic and necrotic cell death pathways.[4][11]

Core Protocol: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. The assay provides a substrate that is cleaved by active caspases, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

Methodology:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described in the MTT protocol. It is crucial to run this assay in parallel with a viability assay to correlate caspase activity with cell death.

-

Expert Insight: Use a white-walled plate to maximize the luminescent signal. A clear-bottom plate can also be used if microscopic observation is desired.

-

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a microplate reader.

Visualizing the Principle

The assay relies on a clear biochemical cascade that is ideal for visualization.

Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.